Sodium;oxido(oxo)alumane, commonly known as sodium aluminate, is an inorganic compound with the molecular formula . It is characterized as a white, odorless powder that is highly soluble in water. Sodium aluminate serves as a significant source of aluminum hydroxide and has various industrial applications, particularly in water treatment and ceramics manufacturing. Its classification falls under the category of aluminum compounds and inorganic salts.
Sodium;oxido(oxo)alumane is derived from the reaction of sodium hydroxide with aluminum oxide or through the electrolysis of sodium chloride in the presence of aluminum sources. This compound is primarily produced in industrial settings, with commercial availability as both a solid and a solution.
Sodium;oxido(oxo)alumane can be synthesized through several methods:
The synthesis typically involves controlling temperature and concentration to ensure complete reaction and minimize by-product formation. The industrial production often employs the Downs process, where sodium chloride is electrolyzed to produce sodium metal, which then reacts with aluminum compounds.
The molecular structure of sodium;oxido(oxo)alumane consists of an aluminum atom bonded to two oxygen atoms and one sodium ion. The arrangement can be represented by the following chemical structure:
[O-][Al]=O.[Na+]DEVGNDIPNXUFLZ-UHFFFAOYSA-NSodium;oxido(oxo)alumane participates in various chemical reactions, particularly in forming aluminum hydroxide when reacted with acids or water:
This reaction highlights its role as a source of aluminum ions in aqueous solutions, which can further participate in precipitation reactions for water treatment processes.
Sodium;oxido(oxo)alumane acts primarily through its ability to release aluminum ions into solutions. These ions interact with hydroxide ions to form aluminum hydroxide, which precipitates out of solution. This mechanism is crucial in applications such as flocculation in water treatment.
The effectiveness of sodium aluminate as a coagulant is influenced by factors such as pH and concentration, where optimal conditions enhance its performance in removing impurities from water.
Sodium;oxido(oxo)alumane has diverse scientific uses, including:
Sodium oxido(oxo)alumane (NaAlO₂) serves as a critical aluminum source in hydrothermal zeolite synthesis due to its high solubility and controlled reactivity under alkaline conditions. In the production of ZSM-5 zeolites, NaAlO₂ reacts with sodium silicate solutions under autogenous pressure (typically 100-180°C) to form aluminosilicate gels. This process achieves precise SiO₂/Al₂O₃ molar ratios between 30:1 and 100:1, enabling the crystallization of high-purity zeolites without organic templates [9]. The homogeneous incorporation of aluminum is attributed to NaAlO₂'s molecular dissolution, which prevents phase segregation during nucleation. Ferrierite-type zeolites similarly utilize NaAlO₂ solutions (containing 3-15 wt% Al₂O₃) crystallized at 150°C, yielding frameworks with 8-membered ring channels . Key reaction dynamics include:
Table 1: Hydrothermal Synthesis Parameters for NaAlO₂-Derived Zeolites
| Zeolite Type | Temperature Range (°C) | Reaction Time (hr) | NaAlO₂ Concentration (wt% Al₂O₃) | SiO₂/Al₂O₃ Ratio |
|---|---|---|---|---|
| ZSM-5 | 160-180 | 24-72 | 0.5-10 | 30:1 to 100:1 |
| Ferrierite | 140-160 | 48-96 | 3-15 | 10:1 to 20:1 |
The alkaline environment (pH >12) facilitates depolymerization-reorganization mechanisms where [Al(OH)₄]⁻ anions from NaAlO₂ condense with silicate species, forming secondary building units like 4-4-1 or 5-1 zeolite rings [9].
In micelle-templated syntheses, sodium aluminate acts as a cooperative alumina source that undergoes rapid hydrolysis within non-aqueous domains. When introduced to cationic surfactant solutions (e.g., CTAB), NaAlO₂ hydrolysis generates [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ polyoxocations that electrostatically adsorb to micelle surfaces. This creates ligand-stabilized colloids (2–5 nm) termed Micelles Templated by Self-Assembly of Ligands (MTSALs) [3] [7]. Subsequent condensation forms ordered mesoporous alumina with tunable pore diameters (4–12 nm), governed by surfactant alkyl chain length. The process leverages sodium aluminate’s kinetic lability compared to alkoxides, enabling:
Table 2: Micelle-Templated Aluminates from NaAlO₂ Precursors
| Template | Pore Diameter (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Structural Order |
|---|---|---|---|---|
| CTAB | 4.2 | 420 | 0.95 | Hexagonal p6mm |
| Pluronic P123 | 7.8 | 380 | 1.15 | Cubic Ia3d |
| F127 | 12.1 | 350 | 1.20 | Lamellar |
Alkaline fusion enhances aluminum extraction efficiency from bauxite or kaolin by transforming inert phases (e.g., corundum) into soluble sodium aluminate. In direct fusion, bauxite is mixed with NaOH (1:1.2 molar ratio) and heated to 900°C for 2 hours, yielding NaAlO₂-containing slag with 98% alumina recovery [3] [6]. Conversely, the Bayer process dissolves gibbsite [Al(OH)₃] in 20–25% NaOH at 150°C but achieves only 85–90% yield due to boehmite impurities. Fusion advantages include:
However, fusion requires energy-intensive calcination, making it economically viable only for high-value applications like catalyst supports.
Table 3: Sodium Aluminate Production Methods: Key Metrics
| Parameter | Alkaline Fusion | Bayer Digestion | Direct Precipitation |
|---|---|---|---|
| Temperature | 800–900°C | 150–250°C | 25–80°C |
| NaOH Consumption | 1.1–1.3 mol/mol | 1.4–1.6 mol/mol | 2.0–3.0 mol/mol |
| Yield | 95–98% | 85–90% | 70–80% |
| Silica Tolerance | High | Low | Moderate |
| Energy Intensity | High | Moderate | Low |
Sodium aluminate participates in sol-gel reactions via two distinct pathways:
Industrial processes optimize gelation kinetics using additives:
Scale-up challenges include controlling sodium retention (<100 ppm) in high-purity alumina and managing exothermic gelation heat in batch reactors [4] [6].
Dopants introduced during sodium aluminate processing dictate functional properties of derived materials:
Doping mechanisms vary by precursor: Cs⁺ incorporates during gel co-precipitation, while AuNPs anchor via electrostatic adsorption on aluminate colloids.
Table 4: Dopant Effects on Sodium Aluminate-Derived Materials
| Dopant | Concentration (wt%) | Key Structural Impact | Functional Enhancement |
|---|---|---|---|
| Cs⁺ | 5–10 | Basicity increase (ΔpKa +3.2) | Base-catalyzed condensation reactions |
| AuNPs | 0.5–2.0 | Pore confinement (size reduction <0.5 nm) | Sintering resistance at >500°C |
| La₂O₃ | 3–8 | Phase stabilization (γ-alumina to 1000°C) | Enhanced thermal stability in catalysis |
| SiO₂ | 1–5 | Surface passivation (Si-O-Al linkages) | Acid site reduction for selective adsorption |
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